2-Cyano-3-hydroxy-4-iodobenzoic acid
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Overview
Description
2-Cyano-3-hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C8H4INO3 It is a derivative of benzoic acid, characterized by the presence of cyano, hydroxy, and iodo functional groups
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as efficient organocatalysts and reagents for various reactions .
Mode of Action
It can be inferred from related compounds that it may act as an oxidant or catalyst in various chemical reactions . For instance, IBA and IBX can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .
Biochemical Pathways
Related compounds like iba have been used in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .
Result of Action
It can be inferred from related compounds that it may facilitate various chemical reactions as an oxidant or catalyst .
Action Environment
It is known that related compounds like iba can be prepared using oxone® in aqueous solution under mild conditions at room temperature .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-iodosobenzoic acid, can act as efficient organocatalysts and reagents for various reactions . It is possible that 2-Cyano-3-hydroxy-4-iodobenzoic acid may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid followed by the introduction of a cyano group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4-position of the benzoic acid ring. The cyano group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-4-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a base for cyano group introduction.
Major Products Formed
Oxidation: Formation of 2-cyano-3-oxo-4-iodobenzoic acid.
Reduction: Formation of 2-amino-3-hydroxy-4-iodobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-hydroxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-iodobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Hydroxy-4-iodobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Cyano-4-iodobenzoic acid:
Uniqueness
2-Cyano-3-hydroxy-4-iodobenzoic acid is unique due to the combination of cyano, hydroxy, and iodo groups on the benzoic acid ring. This combination provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
2-cyano-3-hydroxy-4-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQVOFSKWWSODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C#N)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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